6-Fluoro-4-morpholinopyridin-3-amine
Description
Properties
Molecular Formula |
C9H12FN3O |
|---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
6-fluoro-4-morpholin-4-ylpyridin-3-amine |
InChI |
InChI=1S/C9H12FN3O/c10-9-5-8(7(11)6-12-9)13-1-3-14-4-2-13/h5-6H,1-4,11H2 |
InChI Key |
XBIQVDQWHXYPPL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=NC=C2N)F |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Nomenclature
- Chemical Name: 6-Fluoro-4-morpholinopyridin-3-amine
- Molecular Formula: C9H12FN3O
- Structural Features:
- Pyridine ring substituted at position 3 with an amino group (-NH2)
- Morpholine moiety attached at position 4
- Fluorine atom at position 6
Preparation Methods of 6-Fluoro-4-morpholinopyridin-3-amine
Overview
The synthetic preparation of 6-Fluoro-4-morpholinopyridin-3-amine generally follows a multi-step process involving:
- Substitution reactions on halogenated pyridine precursors
- Introduction of the morpholine ring via nucleophilic aromatic substitution
- Reduction of nitro groups to amines when applicable
- Incorporation of fluorine substituents through selective halogenation or fluorination techniques
Reported Synthetic Routes
Nucleophilic Aromatic Substitution and Catalytic Hydrogenation
A common synthetic strategy starts with a halogenated nitropyridine intermediate, such as 2-chloro-5-nitropyridine, which undergoes nucleophilic substitution with morpholine to yield a nitro-substituted morpholinopyridine. Subsequent catalytic hydrogenation using palladium on activated carbon (Pd/C) under hydrogen atmosphere reduces the nitro group to an amine, furnishing the target aminopyridine derivative.
| Step | Reactants & Conditions | Solvent | Catalyst | Temperature | Pressure | Time | Yield |
|---|---|---|---|---|---|---|---|
| Nucleophilic substitution | 2-chloro-5-nitropyridine + morpholine + triethylamine | Dichloromethane | - | Room temp | Atmospheric | 3 h | 100% (crude) |
| Catalytic hydrogenation | 4-(5-nitropyridin-2-yl)morpholine + Pd/C (10%) | Ethyl acetate or methanol | Pd/C (10%) | 20 °C | 50 psi H2 | 2-3 h | 84-85% |
This method is well-documented and provides good yields of the intermediate 6-morpholinopyridin-3-amine, which can be further fluorinated if necessary.
Direct Fluorination
Selective fluorination at the 6-position of the pyridine ring can be achieved either by starting with a fluorinated pyridine precursor or by electrophilic fluorination of the aminomorpholinopyridine intermediate. However, specific protocols for direct fluorination of 6-morpholinopyridin-3-amine are less frequently reported, suggesting the fluorinated precursor route is more reliable.
Detailed Synthetic Procedure Example
| Step | Procedure Description | Analytical Data |
|---|---|---|
| 1 | To a solution of 2-chloro-5-nitropyridine (5 g, 31 mmol) in dichloromethane (30 mL), morpholine (13 mL, 155 mmol), and triethylamine (10 mL) were added. The mixture was stirred at room temperature for 3 hours. The reaction mixture was washed with water, organic layers combined, dried, and concentrated to yield 4-(5-nitropyridin-2-yl)morpholine (6.48 g, 100%) as a yellow solid. | LCMS: m/e 210 (M+H) |
| 2 | The nitro intermediate (1.5 g, 7.18 mmol) in ethyl acetate (20 mL) was hydrogenated with 10% Pd/C (0.75 g) under 50 psi hydrogen pressure at room temperature for 3 hours. After filtration and concentration, 6-morpholin-4-yl-pyridin-3-ylamine was obtained as a light red solid (1.11 g, crude). | LCMS: m/e 180 (M+H) |
This two-step method is efficient and scalable, providing a robust route to the aminopyridine core.
Data Tables Summarizing Preparation Methods
| Method | Starting Material | Key Reagents | Catalyst | Solvent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Nucleophilic substitution + hydrogenation | 2-chloro-5-nitropyridine | Morpholine, triethylamine | Pd/C (10%) | DCM, ethyl acetate or methanol | RT, 50 psi H2, 2-3 h | 84-100 (overall) | High purity, scalable |
| Direct amide coupling (for derivatives) | 6-morpholinopyridin-3-amine | Carboxylic acid derivatives, EDC·HCl, HOBt | - | DCM | RT, overnight | 50 (amide formation) | Used for further functionalization |
Analytical Characterization of the Compound
- Nuclear Magnetic Resonance (NMR):
- ^1H NMR and ^13C NMR spectra confirm the substitution pattern on the pyridine ring and the presence of morpholine.
- Liquid Chromatography-Mass Spectrometry (LC-MS):
- Molecular ion peaks consistent with calculated molecular weights (e.g., m/e 180 for 6-morpholinopyridin-3-amine).
- High-Performance Liquid Chromatography (HPLC):
- Used to assess purity, typically >95% after purification.
- Melting Point:
Research Findings and Applications
While the primary focus here is on preparation, it is noteworthy that derivatives of 6-morpholinopyridin-3-amine, including fluorinated analogs, have been explored in medicinal chemistry for kinase inhibition and anticancer properties. For example, compounds with related aminopyridine scaffolds have demonstrated broad-spectrum antiproliferative activity against various cancer cell lines, implicating their potential as lead compounds in drug discovery.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4-morpholinopyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-Fluoro-4-morpholinopyridin-3-amine is an organic compound with a fluorine atom, a morpholine group, and a pyridine ring in its structure. The presence of these functional groups gives it potential biological activity and reactivity in chemical processes. It has shown promise as a kinase inhibitor, particularly against KIF18A, which is involved in cancer cell proliferation and mitosis.
6-Fluoro-4-morpholinopyridin-3-amine's biological activity has been explored in various studies. As an inhibitor of kinases like KIF18A, it can disrupt cell division, suggesting therapeutic applications in cancer treatment. Additionally, compounds with similar structures may have antimicrobial and anti-inflammatory properties, indicating broader uses in pharmacology.
Studies on the interactions of 6-fluoro-4-morpholinopyridin-3-amine with biological targets indicate it can bind effectively to proteins involved in cancer progression. Its inhibition of KIF18A shows its ability to interfere with mitotic processes in cancer cells. Further studies are essential to fully understand its binding affinities and mechanisms of action against various targets.
Structural Analogues and Their Properties
Several compounds share structural similarities with 6-fluoro-4-morpholinopyridin-3-amine:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 6-Fluoro-4-methylpyridin-3-amine | Contains a methyl group instead of morpholine | Potentially different biological activity profile |
| 5-Fluoro-2-(morpholinomethyl)pyridine | Morpholine attached at a different position | May exhibit distinct pharmacological properties |
| 4-Morpholinopyridin-3-amines | Lacks fluorine substitution | Often used as intermediates in organic synthesis |
These compounds highlight the uniqueness of 6-fluoro-4-morpholinopyridin-3-amine due to its specific fluorination and morpholine substitution patterns, which can influence its biological interactions and chemical reactivity.
Applications in Cancer Research
6-Fluoro-4-morpholinopyridin-3-amine's capability to inhibit certain kinases, such as KIF18A, makes it valuable in cancer research. Inhibiting kinases can disrupt cell division, potentially leading to new cancer treatments. One study showed that a related compound, "6e", displayed broad-spectrum antiproliferative activity against various cancers, including hematological, NSCLC, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers .
Use in Agrochemicals and Pharmaceuticals
Mechanism of Action
The mechanism of action of 6-Fluoro-4-morpholinopyridin-3-amine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity to enzymes or receptors. This interaction can modulate biological pathways, leading to the desired therapeutic effects. For example, in anticancer research, the compound may inhibit specific enzymes involved in cell proliferation .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below highlights key structural and property differences between 6-Fluoro-4-morpholinopyridin-3-amine and analogs:
Key Observations:
- Morpholine vs. Aromatic Substituents : The morpholine group in the target compound enhances solubility (lower LogP) compared to lipophilic groups like trifluoromethoxy .
- Fluorine Position : Fluorine at pyridine position 6 (target compound) vs. position 5 (6-Ethoxy-5-fluoropyridin-3-amine) may alter steric and electronic interactions with biological targets.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 6-Fluoro-4-morpholinopyridin-3-amine, and how can reaction conditions be optimized?
- Synthesis Methodology : A typical approach involves multi-step reactions, including cyclization and functional group transformations. For example, refluxing intermediates with guanidine nitrate and lithium hydroxide in ethanol, followed by purification via column chromatography (silica gel, ethyl acetate/petroleum ether eluent) . Hydrogenation using palladium on carbon (Pd/C) in methanol may also enhance yield, as demonstrated for structurally similar pyridine derivatives .
- Optimization : Adjusting catalyst loading (e.g., Pd/C concentration), reaction time, or solvent polarity can address low yields (e.g., 24% in related compounds) .
Q. What analytical techniques are recommended for characterizing 6-Fluoro-4-morpholinopyridin-3-amine?
- Structural Confirmation : Use NMR and NMR to analyze chemical shifts, particularly for fluorine and morpholine substituents. Mass spectrometry (MS) and high-resolution MS (HRMS) validate molecular weight and purity .
- Purity Assessment : High-performance liquid chromatography (HPLC) with ≥98% purity thresholds ensures compound reliability for biological assays .
Q. What is the proposed mechanism of action for 6-Fluoro-4-morpholinopyridin-3-amine in pharmacological studies?
- Biological Targets : While not fully elucidated, morpholine-containing pyridines often interact with enzymes (e.g., kinases) or receptors via hydrogen bonding and hydrophobic interactions. Fluorine atoms may enhance binding affinity through electronegativity effects .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorine position, morpholine substitution) influence bioactivity?
- Structure-Activity Relationship (SAR) :
- Fluorine : Fluorine at the 6-position increases metabolic stability and lipophilicity, improving membrane permeability .
- Morpholine : The morpholine ring enhances solubility and may act as a hydrogen bond acceptor in target binding pockets .
- Experimental Validation : Compare IC values of analogs in enzymatic assays (e.g., kinase inhibition) to quantify substituent effects .
Q. How should researchers resolve contradictions in reported synthesis yields or biological data?
- Case Study : In a series of pyrimidine analogs, yields ranged from 24% to 92% due to steric hindrance or side reactions .
- Solutions :
- Low Yields : Optimize stoichiometry (e.g., excess guanidine nitrate) or use microwave-assisted synthesis to accelerate reactions.
- Data Variability : Validate biological results across multiple cell lines or assay formats to distinguish compound-specific effects from experimental noise.
Q. What computational tools are suitable for predicting the reactivity or binding modes of 6-Fluoro-4-morpholinopyridin-3-amine?
- In Silico Methods :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases).
- DFT Calculations : Analyze electron density maps to predict regioselectivity in substitution reactions .
- Validation : Cross-reference computational predictions with experimental NMR or X-ray crystallography data .
Q. How can impurities or byproducts be minimized during large-scale synthesis?
- Purification Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
